2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
CAS No.: 2098030-19-2
Cat. No.: VC3212071
Molecular Formula: C13H20N4
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine - 2098030-19-2](/images/structure/VC3212071.png)
Specification
CAS No. | 2098030-19-2 |
---|---|
Molecular Formula | C13H20N4 |
Molecular Weight | 232.32 g/mol |
IUPAC Name | 2-(6-cyclohexylimidazo[1,2-b]pyrazol-1-yl)ethanamine |
Standard InChI | InChI=1S/C13H20N4/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11/h8-11H,1-7,14H2 |
Standard InChI Key | MPPUEDNXBADRSX-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C2=NN3C=CN(C3=C2)CCN |
Canonical SMILES | C1CCC(CC1)C2=NN3C=CN(C3=C2)CCN |
Introduction
Structural Characteristics and Chemical Properties
2-(6-Cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine comprises an imidazo[1,2-b]pyrazole heterocyclic system with a cyclohexyl group at position 6 and an ethanamine chain at position 1. The core structure consists of a fused ring system where a pyrazole ring is connected to an imidazole ring, creating the characteristic imidazo[1,2-b]pyrazole scaffold.
Molecular Structure
The basic properties of the compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₀N₄ |
Molecular Weight | 232.33 g/mol |
Core Structure | Imidazo[1,2-b]pyrazole |
Key Substituents | Cyclohexyl at position 6, ethanamine at position 1 |
Ring System | Bicyclic heterocycle with additional cyclohexyl ring |
The imidazo[1,2-b]pyrazole scaffold presents a planar aromatic system that likely contributes to specific binding interactions in biological systems, while the cyclohexyl group adds hydrophobicity and potentially influences the compound's solubility and membrane permeability.
Physical Properties
While specific data for this exact compound is limited, we can infer several properties based on structurally similar compounds:
Property | Expected Characteristics |
---|---|
Physical State | Likely a crystalline solid at room temperature |
Solubility | Moderate solubility in organic solvents; limited water solubility |
Stability | Relatively stable under standard conditions |
pKa | Approximately 8-9 for the primary amine group |
The terminal primary amine group likely confers basic properties to the molecule, making it potentially reactive toward electrophiles and capable of forming salts with acids.
Synthetic Approaches to Imidazo[1,2-b]pyrazole Derivatives
Several synthetic routes can be employed to prepare imidazo[1,2-b]pyrazole derivatives, which could be adapted for the synthesis of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine.
Condensation Methods
The imidazo[1,2-b]pyrazole core structure can be synthesized through condensation reactions, similar to those used for imidazo[1,2-a]pyridines. These approaches typically involve:
-
Initial formation of a pyrazole ring with appropriate substitution pattern
-
Subsequent coupling with suitable reagents to form the fused imidazole ring
-
Further functionalization to introduce the cyclohexyl and ethanamine groups
The condensation of 2-aminopyridines with various carbonyl compounds represents a widely exploited protocol for similar heterocyclic systems . This approach could be adapted using aminopyrazoles instead of aminopyridines.
Functionalization of Pre-formed Scaffolds
Another viable approach involves the functionalization of pre-formed imidazo[1,2-b]pyrazole scaffolds:
-
Preparation of the core imidazo[1,2-b]pyrazole structure
-
Introduction of the cyclohexyl group at position 6 through appropriate coupling reactions
-
N-alkylation at position 1 with a suitable 2-aminoethyl precursor
This approach would allow for modular synthesis and potential diversification of the structure.
Structural Analogs and Comparative Analysis
Several structurally related compounds have been reported, providing insight into the potential properties and applications of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine.
Comparison with Known Analogs
The methyl and cyclopropyl analogs share the same basic scaffold as the target compound but differ in the substituent at position 6, which affects their lipophilicity, steric properties, and potentially their biological activities.
Structure-Activity Relationship Considerations
The presence of the cyclohexyl group in the target compound likely confers:
-
Increased lipophilicity compared to methyl or cyclopropyl analogs
-
Greater conformational flexibility than the cyclopropyl analog
-
Enhanced binding potential in hydrophobic pockets of potential biological targets
-
Modified pharmacokinetic properties, including absorption and distribution
These structural differences could significantly impact the compound's biological activity profile and pharmaceutical applications.
The specific biological profile of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine would need to be determined through targeted screening assays and structure-activity relationship studies.
Chemical Applications
Beyond biological applications, the compound may have utility in:
-
Serving as a building block for more complex molecular architectures
-
Functioning as a ligand in coordination chemistry due to its multiple nitrogen atoms
-
Acting as an intermediate in the synthesis of functionalized imidazo[1,2-b]pyrazole derivatives
-
Potential applications in materials science, particularly in functional materials that leverage heterocyclic structures
Analytical Characterization Methods
The characterization of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine would typically involve multiple analytical techniques.
Spectroscopic Analysis
Analytical Method | Expected Key Features |
---|---|
¹H NMR Spectroscopy | Signals for cyclohexyl protons (1.0-2.0 ppm), ethylamine chain protons (2.5-3.5 ppm), aromatic protons of the imidazo[1,2-b]pyrazole core (6.5-8.0 ppm) |
¹³C NMR Spectroscopy | Characteristic signals for aromatic carbons (120-160 ppm), aliphatic carbons of cyclohexyl group (25-45 ppm), and ethylamine chain (35-45 ppm) |
Mass Spectrometry | Molecular ion peak at m/z 232, with fragmentation patterns reflecting loss of amine group and cyclohexyl moieties |
IR Spectroscopy | Characteristic bands for N-H stretching (3300-3500 cm⁻¹), aromatic C=C and C=N stretching (1400-1600 cm⁻¹) |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be valuable for assessing the purity of synthesized material, with expected retention times dependent on the specific analytical conditions employed.
Future Research Directions
Several avenues for future research on 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can be proposed.
Synthetic Optimization
Development of efficient, scalable synthetic routes to the target compound represents an important research direction. This could involve:
-
Optimization of reaction conditions for higher yields
-
Exploration of green chemistry approaches with reduced environmental impact
-
Development of regioselective methods for introducing the cyclohexyl substituent
-
Investigation of chemoselective functionalization strategies
Biological Evaluation
Comprehensive screening of the compound's biological activities would be valuable, focusing on:
-
Antimicrobial activity, particularly against tuberculosis given the reported activity of related compounds
-
Anti-inflammatory and antioxidant properties
-
Enzyme inhibition profiles, especially against kinases and caspases
-
Structure-activity relationship studies with systematic modifications to the cyclohexyl group and ethylamine chain
Physical Property Characterization
Detailed investigation of the compound's physical properties would enhance understanding of its potential applications:
-
Solubility profiles in various media
-
Stability under different conditions (pH, temperature, light)
-
Crystal structure determination
-
Binding properties with potential biological targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume